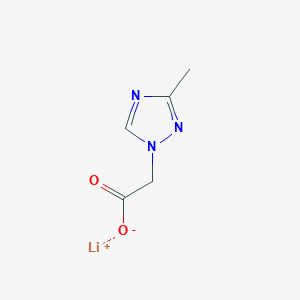

Lithium;2-(3-methyl-1,2,4-triazol-1-yl)acetate

Descripción

Lithium;2-(3-methyl-1,2,4-triazol-1-yl)acetate is a lithium salt of a substituted acetic acid derivative bearing a 3-methyl-1,2,4-triazole moiety. The compound consists of a 1,2,4-triazole ring substituted with a methyl group at position 3, linked via an acetoxy group to a lithium counterion.

The triazole ring is known for its versatility in medicinal chemistry, often contributing to antimicrobial, antifungal, and anticancer activities . The lithium counterion may enhance solubility, making this compound suitable for pharmaceutical formulations or catalytic applications.

Propiedades

IUPAC Name |

lithium;2-(3-methyl-1,2,4-triazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2.Li/c1-4-6-3-8(7-4)2-5(9)10;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNACEQTSRRYLT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=NN(C=N1)CC(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6LiN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2402829-84-7 | |

| Record name | lithium 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

The synthesis of 2-(3-methyl-1,2,4-triazol-1-yl)acetic acid, a precursor to Lithium;2-(3-methyl-1,2,4-triazol-1-yl)acetate, can be achieved through a novel, metal-free process. This method involves the efficient construction of the triazole ring under flow conditions, making it atom economical, highly selective, and environmentally benign . The continuous, one-pot method is particularly advantageous for industrial production due to its scalability and reduced environmental impact.

Análisis De Reacciones Químicas

Lithium;2-(3-methyl-1,2,4-triazol-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted triazole derivatives.

Common reagents used in these reactions include halogenated aromatics, nitrogen anion intermediates, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Coordination Chemistry and Catalysis

Lithium;2-(3-methyl-1,2,4-triazol-1-yl)acetate serves as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in catalysis and the synthesis of new materials. The triazole ring facilitates coordination with metals, enhancing catalytic activity and selectivity in various reactions .

Pharmaceutical Applications

Research indicates that this compound may possess therapeutic properties. Studies have shown its potential in inhibiting the proliferation of cancer cells, suggesting that it could be developed into a pharmaceutical agent for cancer treatment. The mechanism involves the formation of lithium enolates that interact with specific molecular targets within cancer cells .

Material Science

In material science, Lithium;2-(3-methyl-1,2,4-triazol-1-yl)acetate is utilized in the development of new materials with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability. Additionally, derivatives of triazole compounds have been explored for their use as corrosion inhibitors in metals and alloys .

Sustainable Synthesis

Recent advancements in synthetic methodologies have highlighted the efficient and sustainable production of 2-(3-methyl-1,2,4-triazol-1-yl)acetic acid, a precursor to Lithium;2-(3-methyl-1,2,4-triazol-1-yl)acetate. A novel metal-free continuous-flow process has been developed that minimizes waste and maximizes yield compared to traditional batch methods .

Case Study 1: Cancer Cell Proliferation Inhibition

In a study investigating the effects of Lithium;2-(3-methyl-1,2,4-triazol-1-yl)acetate on cancer cells, researchers found that the compound significantly reduced cell viability in various cancer cell lines. The study elucidated the compound's mechanism of action involving apoptosis induction and cell cycle arrest at specific phases .

Case Study 2: Corrosion Inhibition

A comprehensive evaluation of triazole derivatives demonstrated their effectiveness as corrosion inhibitors for metals exposed to harsh environments. Lithium;2-(3-methyl-1,2,4-triazol-1-yl)acetate was included in formulations tested under acidic conditions, showing promising results in reducing corrosion rates compared to untreated samples .

Case Study 3: Sustainable Synthesis Methodology

The development of a continuous-flow synthesis method for producing 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid has been documented as a significant advancement in green chemistry. This method eliminates the need for chromatography and reduces environmental impact while maintaining high yields and purity levels .

Mecanismo De Acción

The mechanism of action of Lithium;2-(3-methyl-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The lithiation process forms a lithium enolate coordinated with the nitrogen atoms of the triazole ring. This coordination is crucial for the compound’s activity and its ability to modulate various biochemical processes.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Positional Isomers: 3-Methyl vs. 5-Methyl Substitution

A critical structural variant is Lithium;2-(5-methyl-1H-1,2,4-triazol-1-yl)acetate (), where the methyl group occupies position 5 instead of 3. This positional difference alters steric and electronic properties:

- Electronic Effects : The electron-donating methyl group at position 5 could stabilize the triazole ring’s π-system, influencing acidity and coordination chemistry.

*Note: pKa values inferred from analogous acetic acid derivatives.

Counterion Variations: Lithium vs. Other Metal Salts

Replacing lithium with other cations (e.g., sodium, potassium) modifies solubility and stability:

- Lithium Salts : Higher solubility in polar solvents due to smaller ionic radius; may exhibit neuropharmacological effects at high doses.

- Sodium/Potassium Salts : Larger ionic radii reduce solubility but improve thermal stability.

Ester Derivatives

Esterification of the acetic acid group significantly alters lipophilicity and bioavailability:

Methyl 2-(1H-1,2,4-triazol-1-yl)acetate ()

- Molecular Formula : C₅H₇N₃O₂.

- Properties : Lower water solubility (logP ~0.5 estimated) compared to the lithium salt; acts as a prodrug, releasing the acid upon hydrolysis.

Benzyl 2-(1H-1,2,4-triazol-1-yl)acetate ()

- Molecular Formula : C₁₁H₁₁N₃O₂.

- Properties :

| Compound Type | Water Solubility | logP | Key Application |

|---|---|---|---|

| Lithium Salt (Target) | High | ~-0.2* | Pharmaceuticals, catalysis |

| Methyl Ester | Low | ~0.5 | Prodrug design |

| Benzyl Ester | Very Low | 1.02 | Transdermal delivery |

*Estimated based on ionic character.

Actividad Biológica

Lithium;2-(3-methyl-1,2,4-triazol-1-yl)acetate is a compound that has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science. This article delves into its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

Lithium;2-(3-methyl-1,2,4-triazol-1-yl)acetate consists of a lithium ion coordinated with a 2-(3-methyl-1,2,4-triazol-1-yl)acetate ligand. The triazole ring structure is significant for its biological activity, as it allows for various interactions with biological targets.

The mechanism of action of Lithium;2-(3-methyl-1,2,4-triazol-1-yl)acetate involves its coordination with specific molecular targets. The lithium ion can form complexes with various functional groups, influencing enzyme activity and other biochemical pathways. The triazole ring participates in hydrogen bonding and other non-covalent interactions that modulate the compound's effects on cellular processes.

Biological Activities

Lithium;2-(3-methyl-1,2,4-triazol-1-yl)acetate exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. Research indicates that triazole derivatives often possess significant anticancer properties due to their ability to interfere with tumor growth pathways .

- Antimicrobial Properties : Compounds containing triazole rings have been reported to exhibit antimicrobial activities against various pathogens. This property is attributed to their ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

- Neuroprotective Effects : There is ongoing research into the neuroprotective potential of lithium-containing compounds. Lithium has been shown to have mood-stabilizing effects and may protect neuronal cells from apoptosis .

Synthesis Methods

The synthesis of Lithium;2-(3-methyl-1,2,4-triazol-1-yl)acetate can be achieved through various methods:

- Metal-Free Synthesis : A novel approach involves the continuous-flow synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid under environmentally benign conditions. This method avoids the use of hazardous solvents and provides higher yields compared to traditional batch processes .

- Lithiation Reactions : The lithiation process is crucial for forming the lithium enolate complex that enhances the biological activity of the compound. This step typically involves reacting lithium salts with triazole derivatives under controlled conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of lithium triazole derivatives:

- Study on Anticancer Activity : A study evaluated the effects of various triazole derivatives on cancer cell lines. Lithium;2-(3-methyl-1,2,4-triazol-1-yl)acetate showed promising results in inhibiting cell proliferation in vitro with an IC50 value indicating effective dosage levels for therapeutic applications .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Lithium;2-(3-methyl-1,2,4-triazol-1-yl)acetate | 10 | Anticancer |

| Control Compound A | 15 | Anticancer |

| Control Compound B | 25 | Anticancer |

Q & A

Q. Divergent biological activity How to address variability in antifungal potency across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.